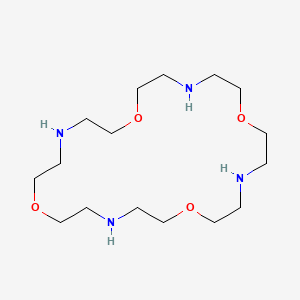
Copper mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
Preparation Methods
Copper mandelate can be synthesized through several methods. One common approach involves the reaction of copper(II) salts with mandelic acid in an aqueous solution. The reaction typically proceeds as follows:
Dissolution of Copper(II) Salt: Copper(II) sulfate or copper(II) chloride is dissolved in water.
Addition of Mandelic Acid: Mandelic acid is added to the solution, resulting in the formation of this compound.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
The reaction conditions, such as temperature and pH, can influence the yield and purity of the product. Industrial production methods may involve more sophisticated techniques to ensure high purity and scalability .
Chemical Reactions Analysis
Copper mandelate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the copper ion changes its oxidation state.
Substitution Reactions: The mandelate ligand can be replaced by other ligands in the presence of suitable reagents.
Complex Formation:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Copper mandelate has several scientific research applications:
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies: this compound is investigated for its potential biological activities, including antimicrobial properties.
Environmental Applications: It is explored for its use in environmental remediation processes.
Mechanism of Action
The mechanism of action of copper mandelate involves its ability to coordinate with various molecules, influencing their reactivity. The copper ion in this compound can interact with electron-rich sites on other molecules, facilitating chemical reactions. This coordination ability makes this compound an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Copper mandelate can be compared with other copper coordination compounds, such as copper lactate and copper glycolate. While all these compounds involve copper ions coordinated with organic ligands, this compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct chemical properties and reactivity.
Similar Compounds
Copper Lactate: Formed with lactic acid, used in similar catalytic applications.
Copper Glycolate: Formed with glycolic acid, also used in catalysis and material science.
Properties
CAS No. |
102519-25-5 |
|---|---|
Molecular Formula |
C16H14CuO6 |
Molecular Weight |
365.82 g/mol |
IUPAC Name |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



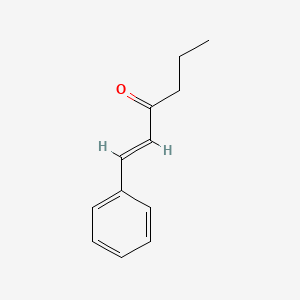
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
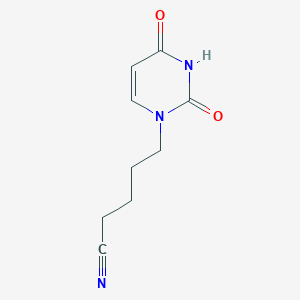
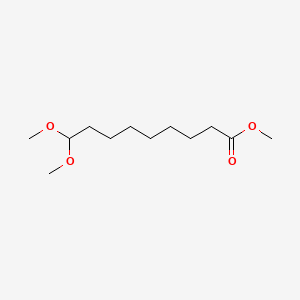




![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
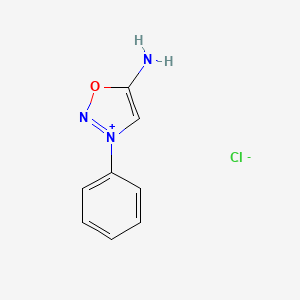
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
